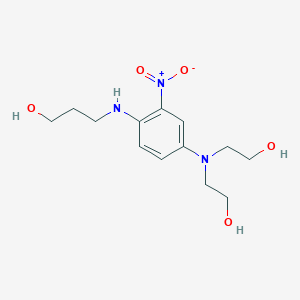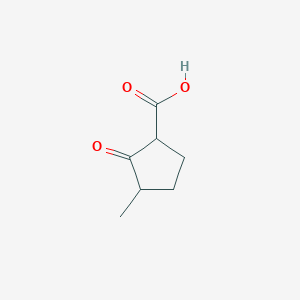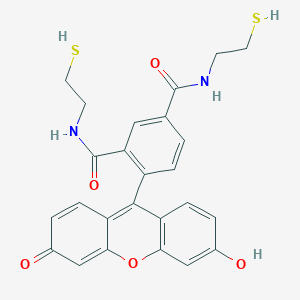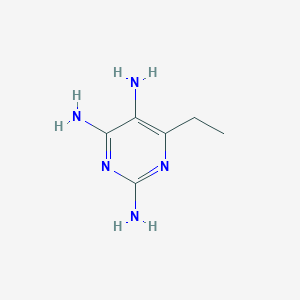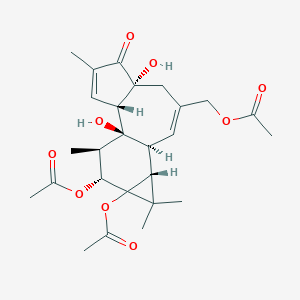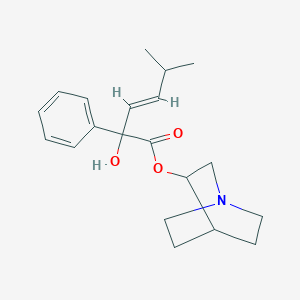
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-(3-methyl-1-butenyl)-, 3-quinuclidinyl ester, (Z)-, also known as MQM, is a chiral muscarinic receptor agonist. It is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. MQM is known to have high affinity and selectivity for the M1 and M4 subtypes of muscarinic receptors, which are important targets for the treatment of various neurological disorders.
Mécanisme D'action
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - acts as a selective agonist of muscarinic receptors, specifically the M1 and M4 subtypes. These receptors are involved in the regulation of various physiological processes, including cognitive function, motor control, and sensory processing. The activation of these receptors by MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - leads to the modulation of neurotransmitter release, ultimately resulting in the observed pharmacological effects.
Effets Biochimiques Et Physiologiques
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the observed pharmacological effects of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in lab experiments is its high affinity and selectivity for muscarinic receptors. This allows for the precise modulation of specific receptor subtypes, which is important for understanding the underlying mechanisms of various neurological disorders. However, one limitation of using MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is its complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. One area of interest is the development of novel therapeutics based on the pharmacological properties of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -. Another area of interest is the elucidation of the underlying mechanisms of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -'s effects on neurotransmitter release and gene expression. Additionally, the use of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Méthodes De Synthèse
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is synthesized through a multi-step process involving the reaction of mandelic acid with 3-methyl-1-butene, followed by the addition of quinuclidine and subsequent purification steps. The synthesis of MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to reduce motor symptoms in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
101711-05-1 |
|---|---|
Nom du produit |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate |
InChI |
InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+ |
Clé InChI |
LFEGCLWKAFYJIE-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)/C=C/C(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
SMILES canonique |
CC(C)C=CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonymes |
MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) - |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



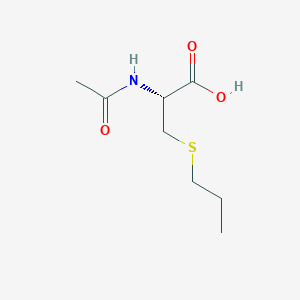
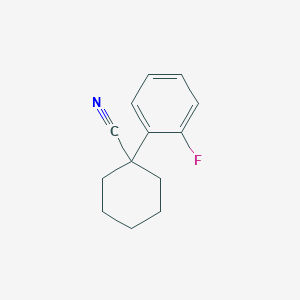
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
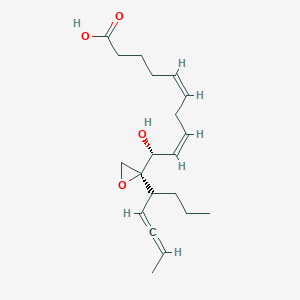
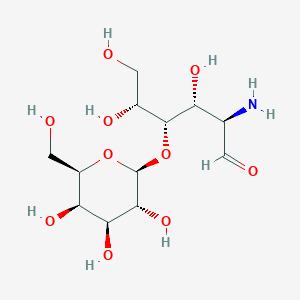
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)
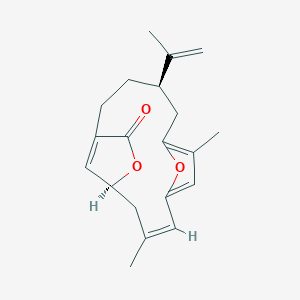
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
